(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone
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Overview
Description
- The compound’s systematic name is (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone .
- It consists of two main components: a pyridoindole ring system and a naphthalene moiety.
- The pyridoindole ring is a bicyclic structure containing nitrogen atoms, while the naphthalene ring is an aromatic hydrocarbon.
- This compound exhibits interesting biological and chemical properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through cyclization reactions. For example
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using established synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups (e.g., ketone, aromatic rings).
Common Reactions:
Major Products: The specific products depend on reaction conditions and reagents used.
Scientific Research Applications
Biology: It may exhibit biological activity (e.g., as a potential drug candidate).
Medicine: Investigate its pharmacological properties, such as interactions with receptors or enzymes.
Industry: Explore applications in materials science or as intermediates for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., receptors, enzymes).
- Further research is needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Uniqueness: Its combination of the pyridoindole and naphthalene moieties sets it apart.
Similar Compounds:
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H24N2O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H24N2O/c1-16-7-10-22-20(13-16)21-15-25(2)12-11-23(21)26(22)24(27)19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14,21,23H,11-12,15H2,1-2H3 |
InChI Key |
HLNGTXVJYKEYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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